molecular formula C11H14N2S B12119747 1h-Indol-6-amine,4-[(1-methylethyl)thio]-

1h-Indol-6-amine,4-[(1-methylethyl)thio]-

Cat. No.: B12119747
M. Wt: 206.31 g/mol
InChI Key: XSKJNBJYKNPTPB-UHFFFAOYSA-N
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Description

1h-Indol-6-amine,4-[(1-methylethyl)thio]- is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Indol-6-amine,4-[(1-methylethyl)thio]- can be achieved through several synthetic routes. One common method involves the functionalization of the indole ring. Here is a general synthetic pathway:

    Starting Material: The synthesis begins with the commercially available indole.

    Nitration: The indole undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Thioether Formation: The 4-position of the indole is functionalized with a thioether group through a nucleophilic substitution reaction. This can be achieved by reacting the indole with an appropriate alkylthiol, such as isopropylthiol, in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1h-Indol-6-amine,4-[(1-methylethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The amine and thioether groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C with H₂, lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified indole derivatives

    Substitution: Various substituted indoles depending on the reagents used

Scientific Research Applications

1h-Indol-6-amine,4-[(1-methylethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1h-Indol-6-amine,4-[(1-methylethyl)thio]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, and the presence of the amine and thioether groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1h-Indol-6-amine: Lacks the thioether group, which may result in different biological activities.

    4-[(1-Methylethyl)thio]-1h-indole:

    1h-Indol-6-amine,4-methylthio: Similar structure but with a methylthio group instead of an isopropylthio group, which can influence its chemical properties and biological activities.

Uniqueness

1h-Indol-6-amine,4-[(1-methylethyl)thio]- is unique due to the combination of the amine and thioether groups on the indole core. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-propan-2-ylsulfanyl-1H-indol-6-amine

InChI

InChI=1S/C11H14N2S/c1-7(2)14-11-6-8(12)5-10-9(11)3-4-13-10/h3-7,13H,12H2,1-2H3

InChI Key

XSKJNBJYKNPTPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC(=CC2=C1C=CN2)N

Origin of Product

United States

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